molecular formula C6H10O2 B1220169 alpha,alpha-Dimethyl-gamma-butyrolactone CAS No. 3709-08-8

alpha,alpha-Dimethyl-gamma-butyrolactone

Cat. No. B1220169
CAS RN: 3709-08-8
M. Wt: 114.14 g/mol
InChI Key: UPVAIJPDWVTFKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of alpha,alpha-Dimethyl-gamma-butyrolactone involves various strategies, including the utilization of alpha-(X-substituted-methyl)-gamma,gamma-dimethyl-gamma-butyrolactones and alpha-(2-X-substituted-ethyl)-gamma,gamma-dimethyl-gamma-butyrolactones, where X represents a leaving group. These compounds undergo electrophilic reactions towards n-butylamine, indicating a two-stage elimination--Michael addition sequence, leading to the formation of alpha-methylene-gamma,gamma-dimethyl-gamma-butyrolactone, which further reacts with n-butylamine to yield specific substituted butyrolactones (Franot et al., 1994). Additionally, strategies for synthesizing alpha-methylene-gamma-butyrolactones starting from 4,4-dimethyldihydrofuran-2,3-dione have been described, with significant variation in antiproliferative properties against human tumor cell lines (Cateni et al., 2006).

Molecular Structure Analysis

The molecular structure and stereochemical aspects of this compound derivatives play a critical role in their reactivity and biological properties. For instance, the synthesis and characterization of various alpha-substituted gamma-butyrolactones have demonstrated the importance of molecular configuration on anticonvulsant actions, indicating the presence of a spectrum of activity similar to known anticonvulsants (Klunk et al., 1982).

Chemical Reactions and Properties

This compound undergoes a range of chemical reactions, highlighting its electrophilic nature and capability to act as a Michael acceptor. This reactivity is pivotal for its contact allergenic potential, where electrophilic attack on nucleophilic sites on skin proteins leads to skin sensitization (Franot et al., 1994). Moreover, the synthesis of alpha-methylene-gamma-butyrolactones from different starting materials showcases the versatility of this compound in undergoing various synthetic transformations (Cateni et al., 2006).

Physical Properties Analysis

The volatility and dimerization behavior of gamma-butyrolactone derivatives, including this compound, have been studied, revealing the impact of molecular structure on these physical properties. The low volatility of cyclic esters like gamma-butyrolactone, compared to their open-chain analogs, is attributed to specific molecular interactions at the dimer level, which are enhanced at low temperatures (Hesse & Suhm, 2009).

Chemical Properties Analysis

The chemical behavior of this compound is characterized by its electrophilic nature and reactivity towards nucleophiles, making it a key moiety in various synthetic and biological contexts. Its role as a Michael acceptor is crucial in understanding its contact allergenic potential, while its synthesis from different precursors highlights the chemical versatility and potential for diverse chemical transformations (Franot et al., 1994); (Cateni et al., 2006).

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthetic Approaches : The research into alpha-methylene-gamma-butyrolactones and alpha-alkylidene-gamma-butyrolactones has seen a resurgence, with new synthetic methods being developed. This includes novel approaches to creating these compounds, highlighting their structural diversity and potential for various applications (Kitson, Millemaggi, & Taylor, 2009).

  • Development of Reaction Systems : A significant advancement has been made in the synthesis of optically active alpha,gamma-substituted gamma-butyrolactones, demonstrating a method that yields these compounds in high enantiomeric purities. This showcases the potential for creating highly specific molecules for various applications (Xu, Wang, Xia, & Lin, 2001).

  • Palladium-Catalyzed Heteroannulation : The formation of alpha-alkylidene-gamma-butyrolactones via palladium-catalyzed heteroannulation represents a key development in chemical synthesis, offering a highly regioselective process for creating these compounds (Gagnier & Larock, 2000).

Biological Activities

  • Skin Bioactive Natural Products : Alpha-methylene-gamma-butyrolactones are found in many plants and can cause significant skin reactions, such as allergic contact dermatitis. This understanding is crucial for developing new therapeutic agents or identifying potential allergens (Lepoittevin, Berl, & Giménez-Arnau, 2009).

  • Antiproliferative Properties : The synthesis and study of alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones have revealed varying antiproliferative properties against human tumor cell lines. This opens avenues for the development of new anticancer agents (Cateni, Žilić, Zacchigna, Bonivento, Frausin, & Scarcia, 2006).

Applications in Material Sciences

  • Bioerodible Thermosensitive Polymers : Research has led to the development of bioerodible, thermosensitive polymers incorporating dimethyl-gamma-butyrolactone acrylate, with potential applications in biomedical fields as injectable degradable systems. The properties of these copolymers change in response to hydrolysis, offering unique opportunities for controlled delivery and tissue engineering applications (Cui, Lee, & Vernon, 2007).

Safety and Hazards

Alpha,alpha-Dimethyl-gamma-butyrolactone is a combustible liquid . It causes skin irritation and serious eye irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .

Future Directions

DL-alpha-Hydroxy-beta,beta-dimethyl-gamma-butyrolactone, a similar compound, may be used in the preparation of 3,5-dinitrobenzoyl-DL-pantolactone . This suggests potential future directions for the use of alpha,alpha-Dimethyl-gamma-butyrolactone in the synthesis of other compounds.

Mechanism of Action

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets. For alpha,alpha-Dimethyl-gamma-butyrolactone, it is recommended to store it at room temperature, preferably in a cool and dark place .

properties

IUPAC Name

3,3-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)3-4-8-5(6)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVAIJPDWVTFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190584
Record name 2,2-Dimethyl-4-butyrolactone
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Molecular Weight

114.14 g/mol
Source PubChem
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CAS RN

3709-08-8
Record name 2,2-Dimethyl-4-butyrolactone
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Record name 2,2-Dimethyl-4-butyrolactone
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Record name alpha,alpha-dimethyl-gamma-butyrolactone
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Record name 2,2-Dimethyl-4-butyrolactone
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